molecular formula C6H12N4O4 B14597384 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate CAS No. 59045-07-7

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate

Cat. No.: B14597384
CAS No.: 59045-07-7
M. Wt: 204.18 g/mol
InChI Key: JPZRNEDWMCRAST-UHFFFAOYSA-N
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Description

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate typically involves the reaction of methyl isocyanate with 2-aminoethyl methylcarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl isocyanate+2-aminoethyl methylcarbamate2-[Methyl(nitroso)carbamoyl]aminoethyl methylcarbamate\text{Methyl isocyanate} + \text{2-aminoethyl methylcarbamate} \rightarrow \text{this compound} Methyl isocyanate+2-aminoethyl methylcarbamate→2-[Methyl(nitroso)carbamoyl]aminoethyl methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized equipment and catalysts to optimize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.

Scientific Research Applications

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylcarbamate: A simpler carbamate with similar chemical properties.

    Ethylcarbamate: Another carbamate with an ethyl group instead of a methyl group.

    Nitrosocarbamate: Compounds with a nitroso group attached to the carbamate structure.

Uniqueness

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

59045-07-7

Molecular Formula

C6H12N4O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-[[methyl(nitroso)carbamoyl]amino]ethyl N-methylcarbamate

InChI

InChI=1S/C6H12N4O4/c1-7-6(12)14-4-3-8-5(11)10(2)9-13/h3-4H2,1-2H3,(H,7,12)(H,8,11)

InChI Key

JPZRNEDWMCRAST-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCNC(=O)N(C)N=O

Origin of Product

United States

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